Regioisomeric Identity: C3 vs. C4 Bromination Determines Synthetic Utility in Suzuki Couplings
This compound is a C3-brominated dihydrofuran-2-one, structurally distinct from the C4-brominated regioisomer. In the broader class of bromofuranones, regioisomeric identity has been shown to determine cross-coupling outcomes. Specifically, in the Suzuki coupling of 3-aryl-5-methyl-2,5-dihydrofuran-2-one derivatives related to incrustoporin, the C3-bromo (vs. C4-bromo or C5-bromo) position defines the regiochemistry of the resulting aryl-substituted product [1]. While this compound bears an additional C4 hydroxyl and lacks the C5 methyl substituent present in that study, the C3 bromination site is the prerequisite for alpha-arylation chemistry targeting the electrophilic position adjacent to the lactone carbonyl.
| Evidence Dimension | Regioisomeric bromine position and synthetic consequence |
|---|---|
| Target Compound Data | C3-brominated dihydrofuran-2-one scaffold with C4 hydroxyl |
| Comparator Or Baseline | C4-brominated dihydrofuran-2-one regioisomer; C5-brominated alternative (CAS 40125-53-9) |
| Quantified Difference | Regiochemistry of cross-coupling (C3-arylation vs. no reaction at alternative positions) |
| Conditions | Suzuki coupling with arylboronic acids under microwave conditions; reported for related 3-bromo-5-methyl-2,5-dihydrofuran-2-one [1] |
Why This Matters
The C3-bromo substitution is essential for alpha-arylation chemistry; C4- or C5-bromo alternatives would yield different regioisomeric products or fail to couple entirely.
- [1] Microwave Assisted Suzuki Reactions for the Preparation of the Antifungal 3-Aryl-5-methyl-2,5-dihydrofuran-2-ones. Semantic Scholar, 2005. View Source
